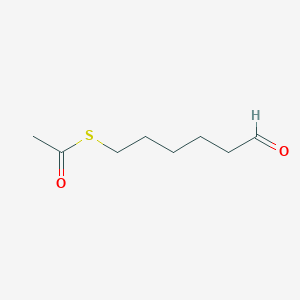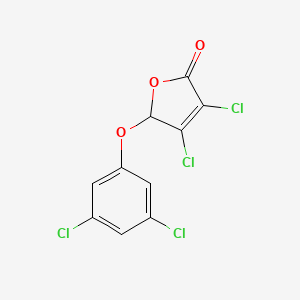![molecular formula C15H16O3 B15170694 2-[1-(4-Methoxyphenyl)ethoxy]phenol CAS No. 648921-94-2](/img/structure/B15170694.png)
2-[1-(4-Methoxyphenyl)ethoxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Methoxyphenyl)ethoxy]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and an ether linkage to a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methoxyphenyl)ethoxy]phenol can be achieved through several methods. One common approach involves the reaction of 2-(4-methoxyphenyl)ethanol with phenol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated phenol in the presence of a palladium catalyst . This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and enhances the overall efficiency of the process .
化学反应分析
Types of Reactions
2-[1-(4-Methoxyphenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and ethers.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
作用机制
The mechanism of action of 2-[1-(4-Methoxyphenyl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the methoxyphenyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
相似化合物的比较
Similar Compounds
2-Methoxyphenol: Similar in structure but lacks the ethoxy linkage.
4-Methoxyphenol:
2-(4-Methoxyphenyl)ethanol: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
2-[1-(4-Methoxyphenyl)ethoxy]phenol is unique due to its combination of a phenolic hydroxyl group and an ether linkage to a methoxyphenyl group. This structural feature imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields .
属性
CAS 编号 |
648921-94-2 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC 名称 |
2-[1-(4-methoxyphenyl)ethoxy]phenol |
InChI |
InChI=1S/C15H16O3/c1-11(12-7-9-13(17-2)10-8-12)18-15-6-4-3-5-14(15)16/h3-11,16H,1-2H3 |
InChI 键 |
CAZBCQWBEVHJEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)OC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)


![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)

![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)


![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)



![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
